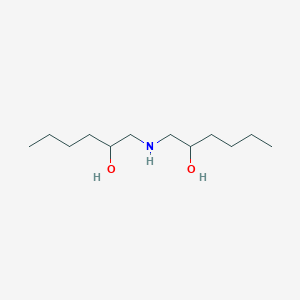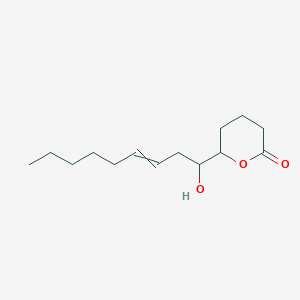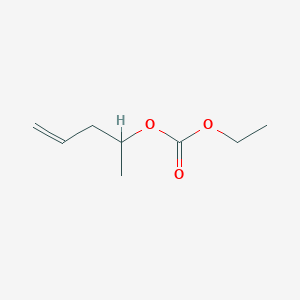![molecular formula C22H21NO B14188318 (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine CAS No. 923570-26-7](/img/structure/B14188318.png)
(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-phenylethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (E)-1-[4-(Methoxy)phenyl]-N-(2-phenylethyl)methanimine
- (E)-1-[4-(Ethoxy)phenyl]-N-(2-phenylethyl)methanimine
- (E)-1-[4-(Propoxy)phenyl]-N-(2-phenylethyl)methanimine
Comparison: (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. Compared to its analogs with methoxy, ethoxy, or propoxy groups, the benzyloxy derivative may exhibit different reactivity and biological activity. The bulkiness and electronic effects of the benzyloxy group can influence the compound’s interaction with molecular targets, making it distinct from its similar compounds.
Properties
CAS No. |
923570-26-7 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H21NO/c1-3-7-19(8-4-1)15-16-23-17-20-11-13-22(14-12-20)24-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2 |
InChI Key |
PYSSJRXSKRJEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)



![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)

![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)

![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)




